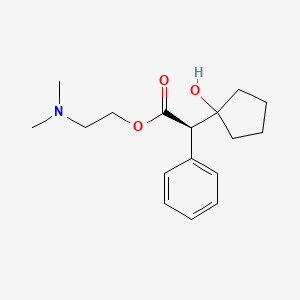
(R)-cyclopentolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-cyclopentolate is the (R)-enantiomer of cyclopentolate. It is an enantiomer of a (S)-cyclopentolate.
Applications De Recherche Scientifique
Clinical Applications
-
Diagnostic Use :
- Refraction Testing : (R)-cyclopentolate is extensively used in cycloplegic refraction tests to determine refractive errors in patients, particularly children. Its efficacy in achieving accurate measurements makes it a preferred choice over other agents like atropine and tropicamide .
- Ocular Examinations : It is utilized during comprehensive eye exams to provide better visualization of the fundus and anterior segment by dilating the pupil .
-
Therapeutic Use :
- Management of Anterior Uveitis : this compound helps prevent synechiae formation between the iris and lens in patients with anterior uveitis, thereby reducing complications associated with this condition .
- Treatment of Myopia : Emerging studies suggest its potential role in managing childhood myopia by temporarily paralyzing the ciliary muscle, which may help control axial elongation of the eye .
-
Special Populations :
- In preterm infants undergoing Retinopathy of Prematurity Eye Exams (ROPEE), this compound has been studied for its systemic absorption and associated adverse events. Research indicates a correlation between higher drug levels and increased adverse effects such as bradycardia and oxygen desaturation .
Pharmacokinetics
The pharmacokinetics of this compound reveal that systemic absorption can occur through various routes, including corneal penetration and nasolacrimal drainage. Peak plasma concentrations are typically reached within 10 to 60 minutes post-instillation, with a half-life around 100 minutes. Strategies such as lacrimal occlusion can significantly reduce systemic absorption, minimizing potential adverse effects .
Adverse Effects
While generally safe, this compound can cause both local and systemic adverse reactions:
- Local Reactions : Burning sensation, photophobia, and blurred vision are common but usually mild.
- Systemic Reactions : Rarely, it may lead to severe reactions like hallucinations or ataxia, particularly in susceptible populations such as children or individuals with neurological disorders .
Case Study 1: Myopia Control
A study involving children treated with this compound for myopia control demonstrated significant reductions in axial elongation compared to controls. This suggests a promising application in pediatric ophthalmology.
Case Study 2: Adverse Reactions in Preterm Infants
In a cohort study of preterm infants undergoing ROPEE, elevated levels of this compound were linked to increased gastric residuals and bradycardia events. This highlights the need for careful monitoring when using this agent in vulnerable populations .
Propriétés
Numéro CAS |
204990-62-5 |
|---|---|
Formule moléculaire |
C17H25NO3 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl (2R)-2-(1-hydroxycyclopentyl)-2-phenylacetate |
InChI |
InChI=1S/C17H25NO3/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3/t15-/m0/s1 |
Clé InChI |
SKYSRIRYMSLOIN-HNNXBMFYSA-N |
SMILES |
CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O |
SMILES isomérique |
CN(C)CCOC(=O)[C@H](C1=CC=CC=C1)C2(CCCC2)O |
SMILES canonique |
CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















